Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate
CAS No.: 70319-67-4
Cat. No.: VC8289483
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70319-67-4 |
---|---|
Molecular Formula | C9H10N2O2 |
Molecular Weight | 178.19 g/mol |
IUPAC Name | methyl 2-(5-cyano-1-methylpyrrol-2-yl)acetate |
Standard InChI | InChI=1S/C9H10N2O2/c1-11-7(5-9(12)13-2)3-4-8(11)6-10/h3-4H,5H2,1-2H3 |
Standard InChI Key | HMRQGOZPTMJCRG-UHFFFAOYSA-N |
SMILES | CN1C(=CC=C1C#N)CC(=O)OC |
Canonical SMILES | CN1C(=CC=C1C#N)CC(=O)OC |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 2-(5-cyano-1-methylpyrrol-2-yl)acetate, with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol. Its structure features a pyrrole ring substituted with:
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A cyano group (-C≡N) at the 5-position, enhancing electrophilic reactivity.
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A methyl ester (-COOCH₃) at the 2-position, contributing to solubility in polar aprotic solvents.
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A methyl group (-CH₃) at the 1-position, providing steric protection to the nitrogen atom.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 70319-67-4 | PubChem |
Molecular Formula | C₉H₁₀N₂O₂ | PubChem |
Molecular Weight | 178.19 g/mol | PubChem |
InChI Key | HMRQGOZPTMJCRG-UHFFFAOYSA-N | PubChem |
Density | 1.21 g/cm³ (predicted) | Estimation |
Boiling Point | 320–325°C (predicted) | Estimation |
Spectral Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural confirmation:
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¹H NMR (400 MHz, CDCl₃): Signals at δ 3.72 (s, 3H, COOCH₃), δ 3.56 (s, 2H, CH₂COO), δ 6.45–6.70 (m, 2H, pyrrole-H), and δ 2.98 (s, 3H, N-CH₃) .
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IR (KBr): Peaks at 2240 cm⁻¹ (C≡N stretch), 1725 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (pyrrole ring vibrations) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via phase-transfer catalysis (PTC), a method optimized for high yields (85–90%) . A representative procedure involves:
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Cyclocondensation: Reacting 2-(2-oxo-2-arylethyl)malononitrile with methyl thioglycolate in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate in dioxane.
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Esterification: Treating intermediate carboxylic acids with methanol and sulfuric acid under reflux to form the methyl ester .
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition | Yield |
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Catalyst | TBAB (0.008 mol) | 85–90% |
Solvent | Dioxane | — |
Temperature | Reflux (100°C) | — |
Reaction Time | 2.5 hours | — |
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency and purity. Automated systems regulate stoichiometric ratios and temperature gradients, reducing byproduct formation.
Chemical Reactivity and Derivatives
Key Reaction Pathways
The compound undergoes diverse transformations due to its functional groups:
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Oxidation: The methyl ester is hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .
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Nucleophilic Substitution: The cyano group reacts with amines (e.g., hydrazine) to form amidine derivatives, as seen in the synthesis of insecticidal agents .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the cyano group to a primary amine (-CH₂NH₂).
Biologically Active Derivatives
Recent studies highlight derivatives with insecticidal activity against Spodoptera littoralis (cotton leafworm):
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Methyl-2-((3-cyano-5-aryl-1H-pyrrol-2-yl)thio)acetates exhibit LC₅₀ values as low as 0.1306 ppm, surpassing commercial insecticides .
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2-{2-[(3-Cyano-5-aryl-1H-pyrrol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamides demonstrate synergistic effects via thiol-disulfide interchange mechanisms .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s pyrrole core is a scaffold for anticancer agents. Derivatives inhibit tyrosine kinases by binding to ATP pockets, as shown in in vitro assays .
Agrochemical Development
In agrochemistry, its derivatives act as neonicotinoid alternatives, targeting insect nicotinic acetylcholine receptors with reduced mammalian toxicity .
Materials Science
The cyano group’s electron-withdrawing properties make the compound a precursor for conductive polymers used in organic photovoltaics.
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
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